![molecular formula C24H22N2O2 B6294769 (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 2097145-90-7](/img/structure/B6294769.png)
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
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Overview
Description
The compound is a type of bis-indeno[1,2-d]oxazole, which suggests it might have interesting photophysical properties. Indeno[1,2-d]oxazoles are a type of heterocyclic compound, which are often used in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple chiral centers due to the 3aR,3a’R,8aS,8a’S configuration. This could potentially lead to a variety of stereoisomers .Chemical Reactions Analysis
As for chemical reactions, it would depend on the specific functional groups present in the compound. Indeno[1,2-d]oxazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the indeno[1,2-d]oxazole rings might confer aromaticity, while the cyclobutane linker could introduce strain .Scientific Research Applications
Synthetic Routes and Applications
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles : Research by Kaushik et al. (2019) explores the diverse applications of 1,2,3-triazoles, a key scaffold in organic compounds, in drug discovery, bioconjugation, material science, and more. The review discusses copper-catalyzed azide-alkyne cycloaddition as a significant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting its role in click chemistry for constructing complex molecules from simple starting materials (Kaushik et al., 2019).
Cyclobutane-Containing Alkaloids : Sergeiko et al. (2008) review the synthesis, origins, and bioactivities of cyclobutane-containing alkaloids isolated from terrestrial and marine species. These compounds exhibit antimicrobial, antibacterial, antitumor activities, among others, underscoring the cyclobutane ring's importance in drug discovery (Sergeiko et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQMGTZLCMJSM-UWHLTILDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) |
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